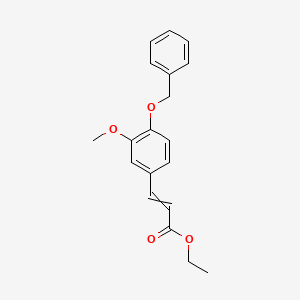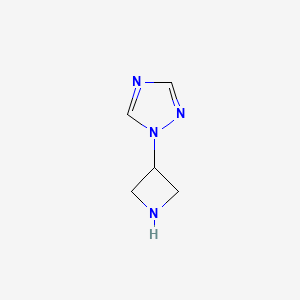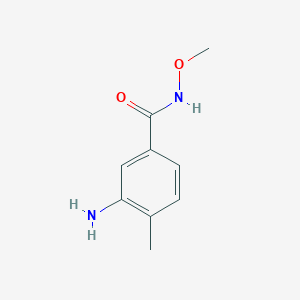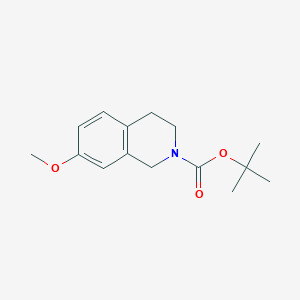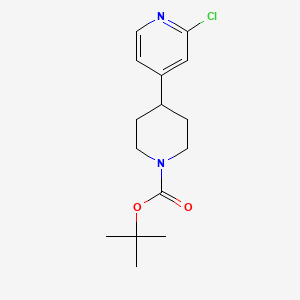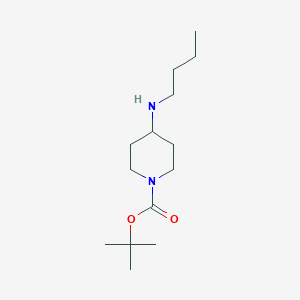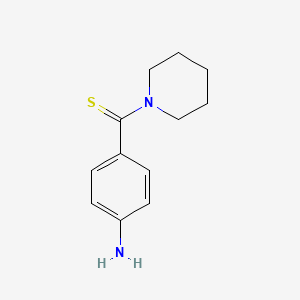
4-Ethoxy-2-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2-(trifluoromethyl)phenol is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a trifluoromethyl group (-CF3) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(trifluoromethyl)phenol typically involves the introduction of the ethoxy and trifluoromethyl groups onto a phenol ring. One common method is the electrophilic aromatic substitution reaction, where the phenol is treated with ethyl iodide in the presence of a base to introduce the ethoxy group. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The ethoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4-Ethoxy-2-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to its biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(trifluoromethyl)-phenol: Similar structure with a methoxy group instead of an ethoxy group.
4-Ethoxy-2-(trifluoromethyl)-benzoic acid: Contains a carboxylic acid group instead of a phenol group.
4-Ethoxy-2-(trifluoromethyl)-aniline: Contains an amino group instead of a phenol group.
Uniqueness
4-Ethoxy-2-(trifluoromethyl)phenol is unique due to the combination of the ethoxy and trifluoromethyl groups on the phenol ring, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9F3O2 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
4-ethoxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C9H9F3O2/c1-2-14-6-3-4-8(13)7(5-6)9(10,11)12/h3-5,13H,2H2,1H3 |
InChI Key |
FFFDNYUQDANXCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
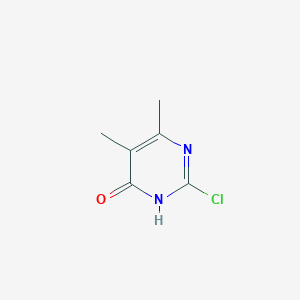

![2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile](/img/structure/B8800887.png)
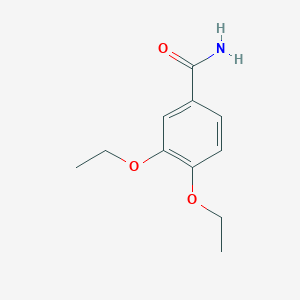
![2-[[(2R)-4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]methyl]isoindoline-1,3-dione](/img/structure/B8800897.png)
